N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide
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Overview
Description
N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide is a complex organic compound characterized by its unique structural features. This compound contains a cyano group, a phenylethyl group, and a diphenylphosphinic amide moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide typically involves a multi-step process. One common method includes the reaction of (1R)-1-cyano-1-phenylethylamine with diphenylphosphinic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction. The reaction mixture is stirred at a low temperature, typically around 0°C to 5°C, to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Hydroxide ions, amines; reactions are conducted in polar solvents like water or alcohols, often at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted amides and other derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide can be compared with other similar compounds, such as:
N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic ester: Similar structure but with an ester group instead of an amide.
N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic acid: Contains a carboxylic acid group instead of an amide.
N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic nitrile: Features a nitrile group in place of the amide.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
898288-14-7 |
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Molecular Formula |
C21H19N2OP |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2R)-2-(diphenylphosphorylamino)-2-phenylpropanenitrile |
InChI |
InChI=1S/C21H19N2OP/c1-21(17-22,18-11-5-2-6-12-18)23-25(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3,(H,23,24)/t21-/m0/s1 |
InChI Key |
PHHVPQNWZGHSME-NRFANRHFSA-N |
Isomeric SMILES |
C[C@](C#N)(C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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